Calcium folinate hydrate

stereoselective pharmacokinetics D-isomer accumulation folate transport competition

Calcium folinate hydrate (racemic leucovorin calcium, CAS 1492-18-8) is the standard rescue agent for high-dose methotrexate protocols using racemic-dosing nomograms and a 5-FU biomodulator in colorectal cancer. Not interchangeable with levofolinate without dose adjustment—conversion errors pose patient safety risk. Incompatible with 5-FU in single infusion containers; requires separate-line administration. Procurement specification: assay 97.0–102.0%, impurities ≤2.0% total (individual ≤1.0%), water ≤17.0%. Supplier qualification critical—documented API content variation of 89.55–100.01% across manufacturers. Require full CoA for related substances (USP impurities A–G, folic acid, 5-formyltetrahydropteoric acid, 10-formylfolic acid).

Molecular Formula C20H25CaN7O8
Molecular Weight 531.5 g/mol
Cat. No. B13654151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium folinate hydrate
Molecular FormulaC20H25CaN7O8
Molecular Weight531.5 g/mol
Structural Identifiers
SMILESC1C(N(C2=C(N1)NC(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.[Ca+2]
InChIInChI=1S/C20H25N7O7.Ca.H2O/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,20,22-23,25H,5-8,21H2,(H,24,31)(H,26,32)(H,29,30)(H,33,34);;1H2/q;+2;/p-2/t12?,13-,20?;;/m0../s1
InChIKeyBOTHDXOMAPUDBH-YGTXVPQUSA-L
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Folinate Hydrate Procurement Guide: Specifications, Comparators, and Quantitative Differentiation


Calcium folinate hydrate (leucovorin calcium, CAS 1492-18-8) is the calcium salt of 5-formyl-5,6,7,8-tetrahydrofolic acid, a reduced folate analog used clinically for methotrexate rescue and as a 5-fluorouracil (5-FU) biomodulator in colorectal cancer therapy . As a racemic mixture of (6R) and (6S) diastereoisomers at the C6 position, it exists in both crystalline and amorphous forms, with hydration state influencing solubility and formulation stability [1]. Its primary clinical utilities include diminishing methotrexate toxicity by bypassing dihydrofolate reductase blockade and enhancing 5-FU efficacy through stabilization of the ternary complex with thymidylate synthase [2]. For procurement decisions, the compound must be evaluated against two principal comparator classes: the pure (6S) isomer (calcium levofolinate) and alternative salt forms (sodium levofolinate/disodium levofolinate).

Why Calcium Folinate Hydrate Cannot Be Interchanged with Levofolinate Without Protocol Adjustment


Direct substitution between racemic calcium folinate hydrate and its pure (6S) enantiomer (calcium levofolinate) is pharmacologically inequivalent due to stereoselective differences in cellular transport, metabolism, and clinical dosing. The racemic mixture contains equimolar (6R) and (6S) isomers, but the (6R) diastereoisomer (D-folinic acid) is not metabolized to active 5-methyltetrahydrofolate, competes with the active L-isomer for cellular uptake, and accumulates in plasma with slow renal clearance [1]. Clinical evidence demonstrates that achieving equivalent therapeutic outcomes requires different dosing strategies—levofolinate produces comparable efficacy at half the racemic dose [2]. Furthermore, formulation compatibility differs substantially: calcium-based folinates precipitate when mixed with 5-FU in the same infusion container, whereas sodium-based levofolinate permits single-bag co-administration [3]. These distinctions mandate compound-specific procurement based on intended application, clinical protocol, and pharmacy compounding workflow.

Calcium Folinate Hydrate Quantitative Differentiation Evidence: Head-to-Head Comparative Data


Stereochemical Composition and D-Isomer Accumulation: Racemic Calcium Folinate Hydrate vs. Pure L-Folinic Acid

Racemic calcium folinate hydrate contains a 50:50 mixture of (6S) and (6R) diastereoisomers. In a clinical pharmacokinetic study in children receiving high-dose methotrexate rescue therapy, administration of pure L-folinic acid (equivalent to levofolinate) was compared with racemic D,L-folinic acid [1]. The study demonstrated that the D-isomer (D-FA) accumulates in plasma when the racemic mixture is administered, whereas pure L-folinic acid administration avoids this accumulation entirely [1].

stereoselective pharmacokinetics D-isomer accumulation folate transport competition

Clinical Efficacy and Toxicity Profile: Calcium-Folinic Acid (Ca-FA) vs. Disodium Levofolinate (Na-Lv) in 5-FU Combination Therapy

A comprehensive review of preclinical and clinical data comparing calcium-folinic acid (Ca-FA) with disodium levofolinate (Na-Lv) in combination with 5-FU was published in Therapeutic Advances in Medical Oncology [1]. The review concluded that Na-Lv demonstrated a more favorable efficacy and toxicity profile compared with Ca-FA across multiple endpoints, including overall response rate (ORR), progression-free survival (PFS), time to progression (TTP), and occurrence of severe adverse events [1]. Additionally, Na-Lv allows shortened treatment time, decreasing resource requirements for drug administration and limiting catheter damage [1]. Note: This comparison is between the calcium salt of racemic folinic acid and the sodium salt of pure L-folinic acid (levofolinate), representing a salt-form and stereochemical difference simultaneously.

colorectal cancer overall response rate progression-free survival adverse events

Infusion Compatibility with 5-Fluorouracil: Calcium Folinate Hydrate vs. Sodium Levofolinate Salt Forms

Calcium folinate hydrate exhibits physical incompatibility when mixed with 5-fluorouracil (5-FU) in the same infusion container. The simultaneous infusion of 5-FU and calcium-folinic acid mixed in the same infusion pump is hindered by crystallization of calcium salts, which eventually leads to catheter obstruction and damage [1]. In contrast, the sodium salt of levofolinate (disodium levofolinate) has higher solubility and can be safely mixed with 5-FU in a single pump without risk of precipitation and catheter occlusion [1]. This incompatibility has been independently confirmed: fluorouracil 50 mg/ml with calcium folinate 20 mg/ml, with or without dextrose 5% in water, is incompatible when mixed in different amounts and stored at 4°C, 23°C, or 32°C in polyvinyl chloride containers .

drug incompatibility precipitation catheter occlusion 5-FU co-administration

Manufacturer-Dependent Quality Variation: Calcium Folinate Hydrate Injection Content and Impurity Levels

A comparative quality assessment of calcium folinate injections from multiple manufacturers (labeled A through E) was conducted using HPLC analysis for content and related impurity quantification [1]. Among the tested products, Manufacturer E demonstrated the highest content (100.01% of labeled claim), while Manufacturer D showed notably lower content (89.55% of labeled claim). All manufacturers maintained impurity levels below 1%, complying with pharmacopeial standards, though the absolute values varied between manufacturers [1].

quality control API content impurity profiling manufacturer comparison

Pharmacokinetic Bioequivalence Assessment: Racemic Calcium Folinate vs. Pure Levofolinate L-Isomer Exposure

A pharmacokinetic study comparing oral and intravenous administration of racemic leucovorin (calcium folinate) demonstrated that after a 25 mg oral dose, the bioavailability of the active L-isomer is approximately 90% [1]. The study also established that the D-diastereoisomer present in racemic calcium folinate has no significant effect on the standard pharmacokinetic measurements of the active L-folates (AUC, Cmax) at this dose level [1][2]. However, at higher doses commonly used in oncology protocols, saturable absorption limits oral bioavailability [1]. In a separate bioequivalence study of levofolinate salts, disodium levofolinate demonstrated higher Cmax (5.68 ± 0.97 μg/mL) and AUC (7.45 ± 1.11 h·μg/mL) compared with calcium levofolinate (Cmax 5.00 ± 1.10 μg/mL; AUC 6.10 ± 1.06 h·μg/mL) following 100 mg intravenous administration [3].

bioequivalence AUC Cmax dose adjustment

Hydration State and Polymorphism: Calcium Folinate Hydrate Amorphous vs. Crystalline Forms

Calcium folinate hydrate exists in both amorphous and crystalline forms, with hydration state directly influencing solubility and formulation stability [1]. The European Pharmacopoeia recognizes that calcium levofolinate hydrate exhibits polymorphism, with variable water content depending on manufacturing and storage conditions [2]. Amorphous calcium folinate hydrate demonstrates higher water solubility compared to crystalline forms, which is critical for parenteral formulation development [1]. The USP monograph for calcium folinate specifies water content limits by Karl Fischer titration of NMT 17.0%, reflecting the variable hydration state inherent to the material . This variability in hydration state across different lots and manufacturers necessitates rigorous procurement specifications to ensure consistent formulation behavior.

polymorphism hydration state solubility formulation stability

Calcium Folinate Hydrate: Evidence-Based Application Scenarios for Procurement Decision-Making


High-Dose Methotrexate Rescue Therapy Where Racemic Formulation Is Protocol-Specified

Based on the direct head-to-head comparison showing that racemic D,L-folinic acid provides comparable blood profiles of active folates and equivalent treatment tolerance to pure L-folinic acid at appropriate dosing (approximately 2× the L-isomer dose) [1], calcium folinate hydrate remains indicated for methotrexate rescue protocols that specifically reference racemic leucovorin dosing. Procurement in this scenario should prioritize calcium folinate hydrate over levofolinate only when institutional protocols and electronic health record order sets are built around racemic dosing nomograms, as dose conversion errors represent a tangible patient safety risk. Note that the D-isomer accumulation documented with racemic administration [1] has not been associated with adverse clinical outcomes at therapeutic doses, supporting continued use where protocol-driven.

Colorectal Cancer FOLFOX/FOLFIRI Regimens Requiring Separate Infusion Lines

Given the documented incompatibility of calcium folinate hydrate with 5-FU in single infusion containers [1], procurement of this compound necessitates pharmacy workflow that accommodates sequential or separate-line administration. The evidence demonstrates that calcium-folinic acid mixed with 5-FU causes precipitation and catheter occlusion [1][2], whereas sodium levofolinate enables single-bag co-administration [1]. Institutions with established separate-infusion protocols, dedicated infusion nursing ratios, and existing calcium folinate inventory management systems may continue procuring calcium folinate hydrate. However, institutions seeking workflow simplification or reduced catheter-related complications should consider the compatibility advantage of sodium levofolinate as documented in comparative reviews [1].

Generic Pharmaceutical Manufacturing and ANDA Development Requiring Validated Reference Standards

Calcium folinate hydrate procurement for ANDA development and commercial production requires strict adherence to pharmacopeial specifications, including assay 97.0%-102.0%, sum impurities NMT 2.0%, individual unidentified impurities NMT 0.1%, and water content NMT 17.0% [1]. The documented manufacturer-to-manufacturer variation in API content (range 89.55% to 100.01%) [2] underscores the necessity of rigorous supplier qualification beyond minimum compendial compliance. Procurement specifications should explicitly require certificate of analysis documentation for related substances (impurities A-G, folic acid, 5-formyltetrahydropteoric acid, 10-formylfolic acid) with individual impurity limits ≤1.0% per USP guidelines [1]. The availability of fully characterized EP and USP impurity reference standards supports analytical method development and validation requirements for regulatory submissions.

Pediatric Oncology Where D-Isomer Accumulation Data May Influence Formulary Selection

The direct head-to-head pharmacokinetic comparison in pediatric patients receiving high-dose methotrexate demonstrated that pure L-folinic acid administration avoids D-isomer accumulation observed with racemic calcium folinate [1]. While both formulations provided equivalent rescue efficacy in this study [1], pediatric oncology practices with heightened concern for cumulative drug exposure or those treating patients with compromised renal function (where D-isomer clearance may be further delayed) may preferentially procure pure levofolinate formulations. Procurement decisions in pediatric settings should weigh the ~10% manufacturer content variation documented in calcium folinate injection products [2] against the potentially more consistent content of single-enantiomer levofolinate products, particularly when dosing is calculated on a mg/kg or mg/m² basis where small absolute variations translate to larger relative dosing discrepancies in small patients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calcium folinate hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.